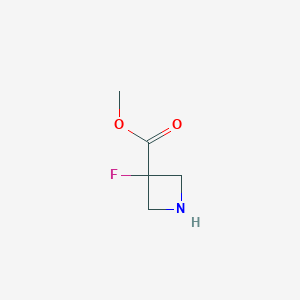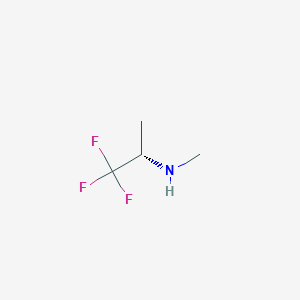
tris(4-(phenylethynyl)phenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-(phenylethynyl)phenyl)amine is an organic compound that belongs to the family of triphenylamine derivatives. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of optoelectronics. The compound’s structure consists of a central nitrogen atom bonded to three phenyl rings, each substituted with a phenylethynyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-(phenylethynyl)phenyl)amine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction scheme is as follows:
Preparation of 4-iodophenylacetylene: This intermediate is synthesized by reacting 4-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst.
Sonogashira Coupling: The 4-iodophenylacetylene is then coupled with triphenylamine using a palladium catalyst and a copper co-catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
化学反応の分析
Types of Reactions
Tris(4-(phenylethynyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds.
科学的研究の応用
Tris(4-(phenylethynyl)phenyl)amine has a wide range of applications in scientific research:
Optoelectronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) due to its excellent photoluminescent properties.
Organic Photovoltaics: The compound is employed in organic solar cells as a hole-transport material.
Sensors: It is used in the development of chemical sensors for detecting various analytes.
Biological Research: The compound’s photophysical properties make it useful in bioimaging and fluorescence microscopy.
作用機序
The mechanism by which tris(4-(phenylethynyl)phenyl)amine exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption/emission. The central nitrogen atom and the phenylethynyl groups facilitate π-π stacking interactions, enhancing its photophysical properties. These interactions are crucial for its performance in optoelectronic devices.
類似化合物との比較
Similar Compounds
Tris(4-(diethylamino)phenyl)amine: Known for its use in OLEDs and organic field-effect transistors (OFETs).
Tris(4-formylphenyl)amine: Used as a building block in materials chemistry.
Tris(4-ethynylphenyl)amine: Engages in click reactions and forms metal-organic frameworks.
Uniqueness
Tris(4-(phenylethynyl)phenyl)amine stands out due to its unique combination of photophysical properties and structural features. The presence of phenylethynyl groups enhances its conjugation and electronic interactions, making it particularly suitable for optoelectronic applications.
特性
IUPAC Name |
4-(2-phenylethynyl)-N,N-bis[4-(2-phenylethynyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-15,22-33H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWNAZWAWXEDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=CC=C4)C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463601 |
Source


|
| Record name | Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137832-75-8 |
Source


|
| Record name | Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)

![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)




![2-Benzyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B3047263.png)



![(2-Methylbenzo[d]oxazol-4-yl)methanol](/img/structure/B3047269.png)

